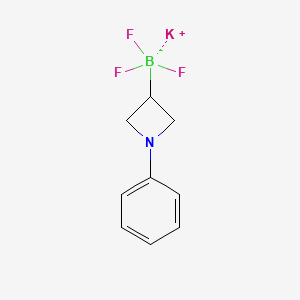
Potassium trifluoro(1-phenylazetidin-3-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-phenylazetidin-3-yl)boranuide typically involves the reaction of 1-phenylazetidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
1-Phenylazetidine+BF3⋅OEt2+KOH→Potassium trifluoro(1-phenylazetidin-3-yl)boranuide
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds.
Scientific Research Applications
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(1-phenylazetidin-3-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(1-phenylazetidin-3-yl)boranuide is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This makes it particularly useful in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H10BF3KN |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
potassium;trifluoro-(1-phenylazetidin-3-yl)boranuide |
InChI |
InChI=1S/C9H10BF3N.K/c11-10(12,13)8-6-14(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7H2;/q-1;+1 |
InChI Key |
BRPFYJBBZFCATI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CN(C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















